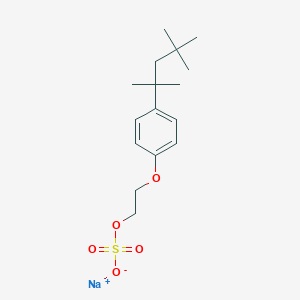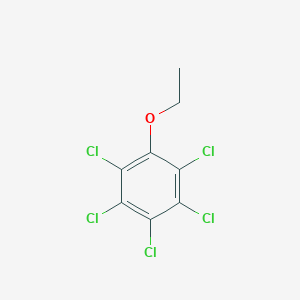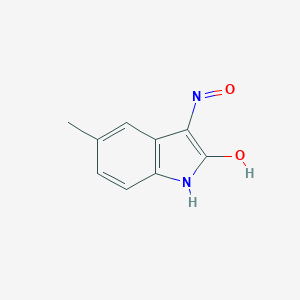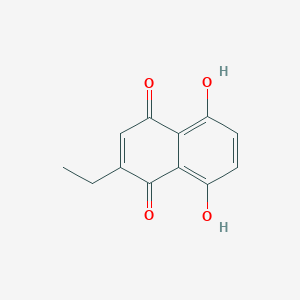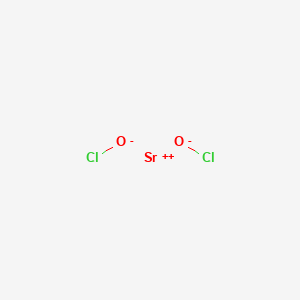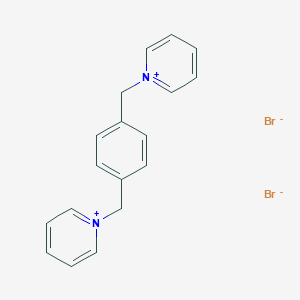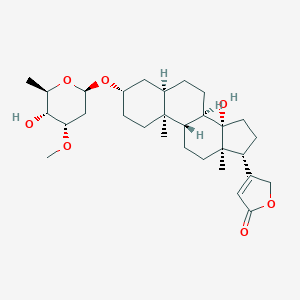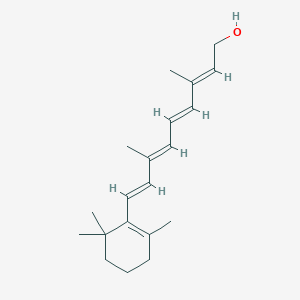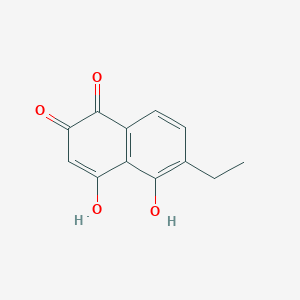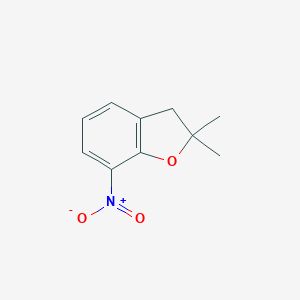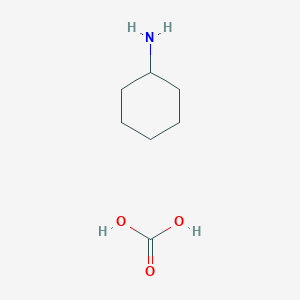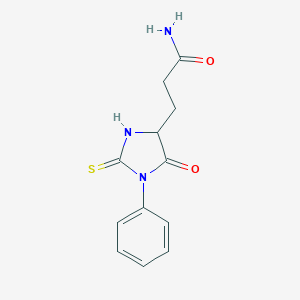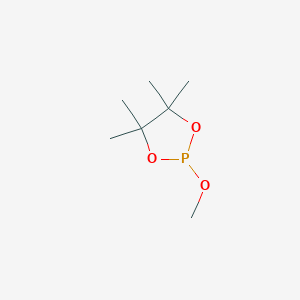
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, also known as methylal, is a colorless liquid with a slightly sweet odor. It is widely used in the chemical industry as a solvent, particularly for resins, oils, and waxes. Methylal is also used as a reagent in organic synthesis, and as a fuel additive.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is not well understood. However, it is believed to act as a Lewis acid, which can form complexes with other molecules. This property makes it useful in organic synthesis, as it can facilitate the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to be a mutagen or a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
Methylal has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and non-flammable, making it safer to handle than some other solvents. However, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has some limitations as a solvent. It is not very polar, which limits its ability to dissolve polar compounds. It also has a low dielectric constant, which limits its ability to solvate ions.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. One area of interest is the development of new catalysts for its synthesis. Another area of interest is the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a solvent for the extraction of natural products. Additionally, there is interest in exploring the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in new areas of organic synthesis, such as the preparation of complex heterocyclic compounds.
Synthesemethoden
Methylal can be synthesized by reacting formaldehyde with methanol in the presence of a catalyst, such as sulfuric acid. The reaction produces 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and water as byproducts.
Wissenschaftliche Forschungsanwendungen
Methylal has been used in several scientific research applications. It has been used as a solvent for the extraction of natural products, such as essential oils, from plant materials. Methylal has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
14812-60-3 |
|---|---|
Produktname |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
Molekularformel |
C7H15O3P |
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H15O3P/c1-6(2)7(3,4)10-11(8-5)9-6/h1-5H3 |
InChI-Schlüssel |
DAIZKROHTDPKBD-UHFFFAOYSA-N |
SMILES |
CC1(C(OP(O1)OC)(C)C)C |
Kanonische SMILES |
CC1(C(OP(O1)OC)(C)C)C |
Synonyme |
2-Methoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaphospholane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



